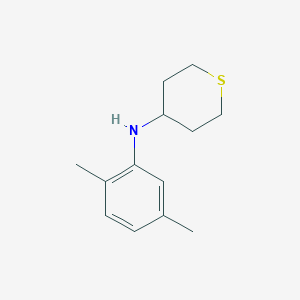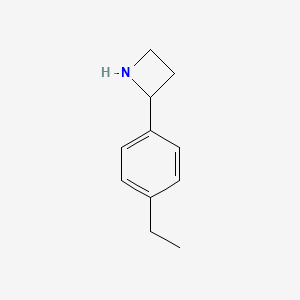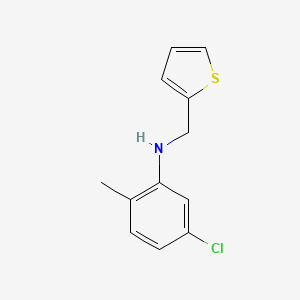![molecular formula C12H23NO B15274314 3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine](/img/structure/B15274314.png)
3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine is a chemical compound with the molecular formula C₁₂H₂₃NO and a molecular weight of 197.32 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a methoxy group attached to a dimethylcyclohexyl moiety . The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine typically involves the reaction of 4,4-dimethylcyclohexanol with azetidine in the presence of a suitable base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine can be compared with other similar compounds, such as:
3-Methoxy-4,4-dimethylcyclohexene: This compound shares the methoxy and dimethylcyclohexyl moieties but lacks the azetidine ring.
3-Fluorophenoxyazetidine hydrochloride: This compound contains an azetidine ring but has a fluorophenoxy group instead of the dimethylcyclohexyl moiety.
The uniqueness of this compound lies in its combination of the azetidine ring and the methoxy-dimethylcyclohexyl structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-[(4,4-dimethylcyclohexyl)methoxy]azetidine |
InChI |
InChI=1S/C12H23NO/c1-12(2)5-3-10(4-6-12)9-14-11-7-13-8-11/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
MQUAFGGHKRENOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)COC2CNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine](/img/structure/B15274234.png)
![N-[4-(Propan-2-yl)phenyl]thiolan-3-amine](/img/structure/B15274247.png)
![(5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15274252.png)
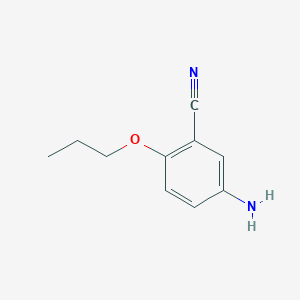
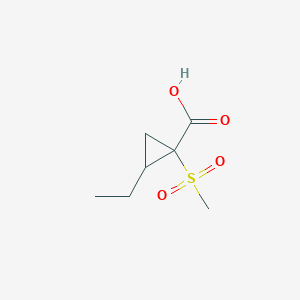
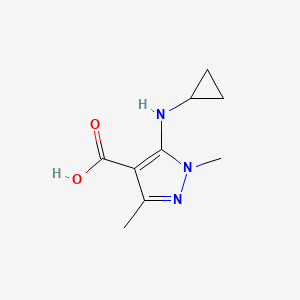
![7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274269.png)
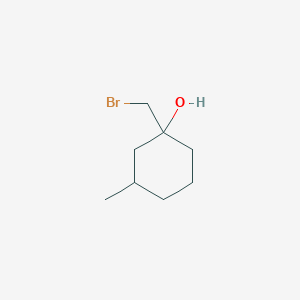
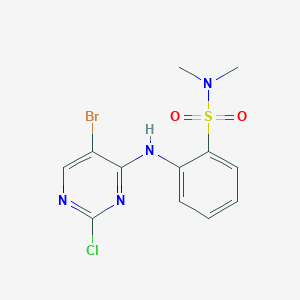
![N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15274302.png)
![3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B15274305.png)
